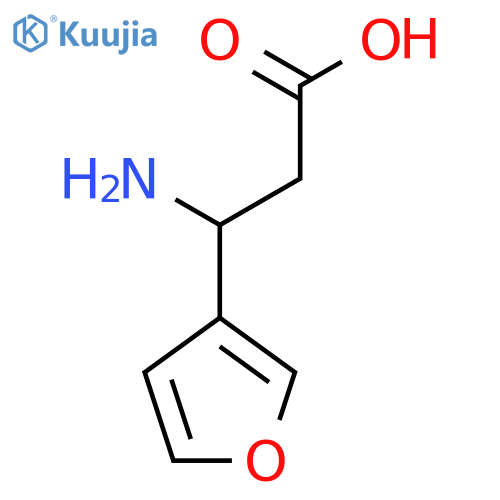Cas no 127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid)

127024-32-2 structure
商品名:3-amino-3-(furan-3-yl)propanoic acid
3-amino-3-(furan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Furanpropanoic acid, b-amino-
- 3-amino-3-(furan-3-yl)propanoic acid
- 3-Amino-3-furan-3-yl-propionic acid
- 3-Furanpropanoic acid, -bta--amino-
- RARECHEM AK HC S197
- 3-Furanpropanoic acid, -bta--amino-
- 3-amino-3-furan-3-ylPropanoic acid
- 127024-32-2
- EN300-1254305
- SCHEMBL3867319
- beta-Aminofuran-3-propionic acid
- N16738
- 3-Furanpropanoic acid, beta-amino-
- CS-0270962
- DTXSID60697339
- 3-amino-3-(3-furyl)propanoic acid
- AKOS012506934
-
- MDL: MFCD01871308
- インチ: 1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
- InChIKey: DWJKCGVVFLNGRV-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1)C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 155.05827
- どういたいしつりょう: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 76.5Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 76.46
3-amino-3-(furan-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254305-2500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 2500mg |
$1370.0 | 2023-10-02 | ||
| Enamine | EN300-1254305-10000mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 10000mg |
$3007.0 | 2023-10-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-1g |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 1g |
¥23133.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2024-05-25 | |
| Enamine | EN300-1254305-500mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 500mg |
$671.0 | 2023-10-02 | ||
| Enamine | EN300-1254305-50mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 50mg |
$587.0 | 2023-10-02 | ||
| Enamine | EN300-1254305-100mg |
3-amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 100mg |
$615.0 | 2023-10-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-50mg |
3-Amino-3-(furan-3-yl)propanoic acid |
127024-32-2 | 97% | 50mg |
¥18113.00 | 2024-08-09 | |
| eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-22 | |
| eNovation Chemicals LLC | K76335-1g |
3-AMINO-3-FURAN-3-YL-PROPIONICACID |
127024-32-2 | 95% | 1g |
$650 | 2025-02-26 |
3-amino-3-(furan-3-yl)propanoic acid 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
